molecular formula C8H9IO2 B1588824 2-Iodo-1,4-dimethoxybenzene CAS No. 25245-35-6

2-Iodo-1,4-dimethoxybenzene

Cat. No.: B1588824
CAS No.: 25245-35-6
M. Wt: 264.06 g/mol
InChI Key: WCFRWOHBOPQTBY-UHFFFAOYSA-N
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Description

2-Iodo-1,4-dimethoxybenzene: is an organic compound with the molecular formula C8H9IO2 It is a derivative of benzene, where two methoxy groups are positioned at the 1 and 4 positions, and an iodine atom is attached at the 2 position

Mechanism of Action

Target of Action

The primary target of 2-Iodo-1,4-dimethoxybenzene is the benzene ring in organic compounds . The benzene ring is a key component of many organic compounds and plays a crucial role in their structure and function .

Mode of Action

This compound: interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining, step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The exact biochemical pathways affected by This compound It is known that the compound’s interaction with benzene rings can lead to the formation of new organic compounds . These new compounds can then participate in various biochemical reactions, potentially affecting multiple pathways.

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of This compound Given its molecular weight of 26406 , it is likely that the compound has good bioavailability

Result of Action

The molecular and cellular effects of This compound ’s action are largely dependent on the specific organic compounds it interacts with. By substituting the benzene ring, it can alter the structure and function of these compounds, potentially leading to various downstream effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Other factors, such as pH and the presence of other chemicals, may also affect its action and efficacy.

Biochemical Analysis

Biochemical Properties

2-Iodo-1,4-dimethoxybenzene plays a significant role in biochemical reactions, particularly in the context of aromatic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can undergo electrophilic aromatic substitution, where the iodine atom can be replaced by other electrophiles. This interaction is crucial for understanding the reactivity and stability of aromatic compounds in biological systems .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in these pathways, leading to changes in cellular function. For example, its interaction with cytochrome P450 enzymes can alter the metabolism of other compounds within the cell, impacting overall cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. The compound’s iodine atom plays a critical role in these interactions, as it can form strong bonds with nucleophilic sites on enzymes, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that its effects on cellular function can diminish over time, likely due to its gradual degradation and reduced bioavailability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects have been observed at very high doses, including potential damage to liver and kidney tissues. These findings highlight the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of various metabolites. The compound’s methoxy groups can undergo demethylation, while the iodine atom can be replaced by other functional groups through metabolic reactions. These pathways are essential for understanding the compound’s biotransformation and its impact on metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it can bind to albumin in the bloodstream, facilitating its transport to various tissues. The compound’s distribution is also influenced by its lipophilicity, which affects its ability to cross cell membranes .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects. These localization patterns are crucial for understanding the compound’s role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodo-1,4-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,4-dimethoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine being introduced to the aromatic ring at the 2 position due to the directing effects of the methoxy groups.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-1,4-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized to form quinones or other oxidized derivatives.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are common.

    Coupling Reactions: Palladium catalysts and appropriate ligands are typically employed.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

    Oxidation Products: Quinones or other oxidized aromatic compounds.

    Coupling Products: Biaryl compounds or other complex aromatic structures.

Scientific Research Applications

2-Iodo-1,4-dimethoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    1-Iodo-2,4-dimethoxybenzene: Similar structure but with different substitution pattern.

    2-Bromo-1,4-dimethoxybenzene: Bromine instead of iodine, affecting reactivity and properties.

    2-Chloro-1,4-dimethoxybenzene: Chlorine substitution, leading to different chemical behavior.

Uniqueness: 2-Iodo-1,4-dimethoxybenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated derivatives. The iodine atom’s larger size and lower electronegativity influence the compound’s chemical and physical properties, making it valuable in specific synthetic applications.

Properties

IUPAC Name

2-iodo-1,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFRWOHBOPQTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446932
Record name 2-iodo-1,4-dimethoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25245-35-6
Record name 2-Iodo-1,4-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25245-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-iodo-1,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-1,4-dimethoxybenzene
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Synthesis routes and methods

Procedure details

Following the procedure from a previous publication (0. V. Branytska et al., J. Org. Chem., 68, 9510-12 (2003)), a 350 ml heavy wall pressure vessel fitted with a stir bar was charged with p-dimethoxybenzene (20.00 g, 144.7 mmol), iodine (18.37 g, 72.37 mmol), oxidation catalyst H5PV2Mo10O40.34H2O (T. Onoda et al., U.S. Pat. No. 4,146,574 (Mar. 27, 1979)) (3.40 g, 1.45 mmol), and acetonitrile (1.8 M). The vessel was degassed via the freeze-pump-thaw method (2 times) and warmed to room temperature prior to being backfilled with oxygen (2 atm), heated to 80° C., and stirred for 12 hr. The crude reaction mixture was filtered to remove spent catalyst, then water (100 ml) was added and the product extracted into ethyl acetate (100 ml). The organic layer was washed with sodium thiosulfate (aq) and excess water. The organic layer was dried over MgSO4, filtered, and then concentrated by rotary evaporation. Ethanol (100 ml) was added to this crude material in which a white precipitate formed and was filtered via suction filtration yielding 1 as a byproduct. The supernate was concentrated via rotary evaporation and the resulting red oil distilled yielding starting material ˜60° C. at 50 mtorr and product 8 (29.2 g, 76%) at ˜115° C. at 50 mtorr as a clear oil. 1H NMR (300 MHz, CDCl3): δ 7.32 (d, 1H, J=2.94 Hz), 6.84 (dd, 1H, J=5.99 Hz), 6.73 (d, 1H, J=8.95 Hz), 3.81 (s, 3H), 3.73 (s, 3H). 13C NMR (60 MHz, acetone-d6): δ 154.78, 153.10, 125.09, 115.01, 112.21, 85.95, 56.76, 55.75.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
18.37 g
Type
reactant
Reaction Step One
[Compound]
Name
product 8
Quantity
29.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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